molecular formula C18H27NO5 B13165166 Tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate

Tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13165166
M. Wt: 337.4 g/mol
InChI Key: NOXLAPDBUDVUQZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a dimethoxyphenyl group, and a hydroxypiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate typically involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups present.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions on the aromatic ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and aromatic ring allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s binding to enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    4-(2,4-Dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate: Lacks the tert-butyl group, which may influence its solubility and stability.

Uniqueness

Tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both the tert-butyl and hydroxyl groups allows for diverse chemical reactivity and interactions in biological systems.

Biological Activity

Tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate is a complex organic compound belonging to the piperidine class, notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H23N1O4C_{16}H_{23}N_{1}O_{4} and a molecular weight of approximately 307.37 g/mol. Its structure features a tert-butyl group, a hydroxypiperidine moiety, and a dimethoxyphenyl group. These functional groups contribute significantly to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Dimethoxyphenyl Group : A nucleophilic substitution reaction using dimethoxyphenyl halide is employed.
  • Hydroxylation : The introduction of the hydroxyl group can be accomplished through oxidation reactions using reagents like hydrogen peroxide.
  • Carboxylation : This step involves introducing the carboxylate group using carbon dioxide or other carboxylating agents.

These synthetic routes are essential for producing the compound with high purity and yield.

Research indicates that this compound exhibits various biological activities, primarily through:

  • Modulation of Enzyme Activity : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It shows potential in binding to various receptors, influencing neurotransmission and other physiological processes.
  • Ion Channel Interaction : The compound may interact with ion channels, affecting cellular excitability and signaling pathways.

Therapeutic Implications

The potential therapeutic applications of this compound have been explored in several studies:

  • Neuroprotective Effects : In vitro studies suggest that it may protect neuronal cells from oxidative stress and neurotoxicity associated with conditions like Alzheimer's disease (AD) by reducing amyloid-beta aggregation and inflammation markers such as TNF-α .
  • Antimicrobial Properties : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial activity against various pathogens.
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through modulation of cell signaling pathways .

Case Studies

  • Neuroprotective Study :
    • A study demonstrated that a related compound exhibited significant inhibition of β-secretase activity (IC50 = 15.4 nM), crucial for amyloid precursor protein processing in AD .
    • Results indicated a reduction in reactive oxygen species (ROS) levels in astrocytes treated with the compound, suggesting its protective role against oxidative damage.
  • Antimicrobial Activity Assessment :
    • Another investigation highlighted that similar piperidine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents against infections.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameMolecular FormulaBiological ActivityNotes
Tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylateC16H23N1O4AntimicrobialExhibits similar structural features but different methoxy substitutions
Tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylateC16H23N1O4NeuroprotectiveShows protective effects against Aβ-induced toxicity

Properties

Molecular Formula

C18H27NO5

Molecular Weight

337.4 g/mol

IUPAC Name

tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C18H27NO5/c1-18(2,3)24-17(21)19-9-8-13(15(20)11-19)14-7-6-12(22-4)10-16(14)23-5/h6-7,10,13,15,20H,8-9,11H2,1-5H3

InChI Key

NOXLAPDBUDVUQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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